3-Amino-6-chloro-4-methylpicolinic acid
Overview
Description
3-Amino-6-chloro-4-methylpicolinic acid is a heterocyclic aromatic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a carboxylic acid group attached to a methylpyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-4-methylpicolinic acid typically involves the chlorination of 4-methylpicolinic acid followed by amination.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-4-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) under basic conditions.
Major Products Formed
Oxidation: Nitro-6-chloro-4-methylpicolinic acid.
Reduction: 3-Amino-6-hydroxy-4-methylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chloro-4-methylpicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-4-methylpicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methylpicolinic acid: Similar structure but lacks the amino group.
3-Amino-4-methylpicolinic acid: Similar structure but lacks the chloro group.
3-Amino-6-chloropicolinic acid: Similar structure but lacks the methyl group
Uniqueness
3-Amino-6-chloro-4-methylpicolinic acid is unique due to the presence of both the amino and chloro groups on the methylpyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-6-chloro-4-methylpyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAKKZSHZTWQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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